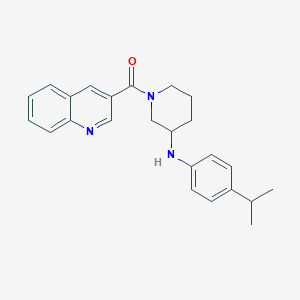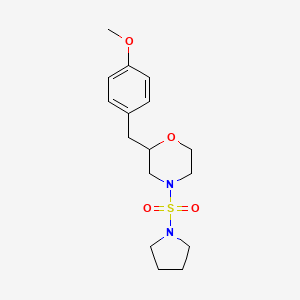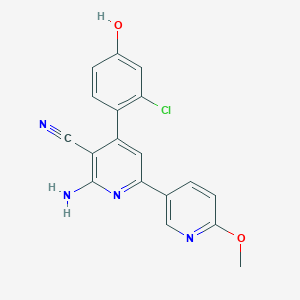
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as ML277 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine involves the activation of the Kir7.1 ion channel. This channel is mainly expressed in the kidney, pancreas, and brain and plays a critical role in regulating the transport of ions across cell membranes. ML277 selectively activates this channel, leading to an increase in the transport of potassium ions and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. This compound selectively activates the Kir7.1 ion channel, leading to an increase in the transport of potassium ions and hyperpolarization of the cell membrane. This effect has been shown to regulate the electrical activity of cells and play a crucial role in the regulation of various physiological processes, including blood pressure, insulin secretion, and neuronal excitability.
实验室实验的优点和局限性
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has several advantages and limitations for lab experiments. This compound is highly selective and activates the Kir7.1 ion channel with high potency and efficacy. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for lab experiments. Additionally, the mechanism of action of this compound is not fully understood, and further research is required to elucidate its effects fully.
未来方向
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has several potential future directions for research. This compound has been proposed as a potential therapeutic agent for the treatment of various diseases, including hypertension, diabetes, and neurological disorders. Further research is required to elucidate the mechanism of action of this compound fully and its effects on various physiological processes. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective Kir7.1 activators with potential therapeutic applications.
合成方法
The synthesis of N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 4-isopropylphenylboronic acid with 3-quinolinecarboxaldehyde in the presence of palladium catalyst and base. The resulting intermediate is then subjected to reductive amination with piperidine and sodium triacetoxyborohydride. The final product is obtained after purification by column chromatography.
科学研究应用
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has been extensively studied for its potential applications in the field of medicinal chemistry and pharmacology. This compound has been shown to selectively activate the Kir7.1 ion channel, which plays a crucial role in regulating the electrical activity of cells. ML277 has been proposed as a potential therapeutic agent for the treatment of various diseases, including hypertension, diabetes, and neurological disorders.
属性
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-17(2)18-9-11-21(12-10-18)26-22-7-5-13-27(16-22)24(28)20-14-19-6-3-4-8-23(19)25-15-20/h3-4,6,8-12,14-15,17,22,26H,5,7,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVJQJJEAWPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine](/img/structure/B5967134.png)
![4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5967140.png)


![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)
![2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5967163.png)

![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)

![3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5967221.png)
![1-(2-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5967225.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B5967233.png)